3-Pentenoic acid

Description

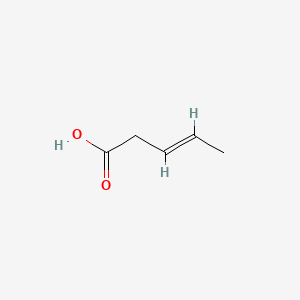

Structure

3D Structure

Properties

CAS No. |

5204-64-8 |

|---|---|

Molecular Formula |

C5H8O2 |

Molecular Weight |

100.12 g/mol |

IUPAC Name |

pent-3-enoic acid |

InChI |

InChI=1S/C5H8O2/c1-2-3-4-5(6)7/h2-3H,4H2,1H3,(H,6,7) |

InChI Key |

UIUWNILCHFBLEQ-UHFFFAOYSA-N |

Canonical SMILES |

CC=CCC(=O)O |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to 3-Pentenoic Acid: Chemical Structure and Properties

This technical guide provides a comprehensive overview of the chemical structure, and physical and chemical properties of 3-pentenoic acid, tailored for researchers, scientists, and drug development professionals. This document summarizes key quantitative data, outlines experimental protocols, and visualizes relevant biological pathways and workflows.

Chemical Structure and Identification

This compound is an unsaturated carboxylic acid with the chemical formula C₅H₈O₂.[1] It exists as two geometric isomers: cis (Z) and trans (E), depending on the arrangement of substituents around the carbon-carbon double bond.[2]

Table 1: Chemical Identification of this compound Isomers

| Identifier | trans-3-Pentenoic Acid | cis-3-Pentenoic Acid | Reference(s) |

| IUPAC Name | (3E)-Pent-3-enoic acid | (3Z)-Pent-3-enoic acid | [3] |

| Synonyms | (E)-Pent-3-enoic acid | (Z)-Pent-3-enoic acid | [3][4] |

| CAS Number | 1617-32-9 | 33698-87-2 | [3][4] |

| Chemical Formula | C₅H₈O₂ | C₅H₈O₂ | [1] |

| Molecular Weight | 100.12 g/mol | 100.12 g/mol | |

| SMILES | C/C=C/CC(=O)O | C/C=C\CC(=O)O |

Physicochemical Properties

The physical and chemical properties of this compound are summarized in the tables below. Data for the specific isomers are provided where available.

Table 2: Physical Properties of this compound

| Property | trans-3-Pentenoic Acid | cis-3-Pentenoic Acid | General (Isomer not specified) | Reference(s) |

| Appearance | Colorless clear liquid | Colorless liquid or white crystal | Colorless to pale yellow clear liquid | [4][5][6] |

| Boiling Point | 192-194 °C (at 760 mmHg) | - | 192-193 °C (at 760 mmHg) | [3][5] |

| Melting Point | 1.5 °C | - | - | [3] |

| Density | 0.986 g/mL at 20 °C | - | 0.989 g/mL | [3][7] |

| Refractive Index | n20/D 1.435 | - | 1.436 | [7] |

| Solubility | Soluble in alcohol | Soluble in ethanol, ether, and chloroform; insoluble in water | Soluble in alcohol; 2.06e+004 mg/L in water at 25 °C | [4][5][6] |

| Vapor Pressure | - | - | 0.219 mmHg at 25 °C | [5] |

| Flash Point | 89.5 °C (closed cup) | - | 89.5 °C (closed cup) | [5] |

Table 3: Chemical Properties and Reactivity of this compound

| Property | Value | Reference(s) |

| pKa | 4.51 (at 25 °C) | [3] |

| logP (o/w) | 0.835 (estimated) | [5] |

| Reactivity | Undergoes typical carboxylic acid reactions (e.g., esterification) and alkene reactions (e.g., addition). It is a useful reagent in organic synthesis. | [3][8] |

Experimental Protocols

This section provides generalized experimental protocols for the synthesis and analysis of this compound based on available information for the compound and similar short-chain unsaturated carboxylic acids.

Synthesis of this compound

3.1.1. Synthesis of trans-3-Pentenoic Acid (Industrial Process)

A patented industrial process describes the synthesis of trans-3-pentenoic acid by heating butadiene with carbon monoxide and water.[9] This process is conducted under high pressure (at least 700 atmospheres) and high temperature (100-250 °C) in the presence of a cobalt carbonyl catalyst and a dimethylformamide or dimethylacetamide solvent.[9] Due to the hazardous conditions, this synthesis is not suitable for a standard laboratory setting.

3.1.2. General Synthesis of cis-3-Pentenoic Acid

Analytical Characterization

3.2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

A general protocol for obtaining an NMR spectrum of this compound is as follows:

-

Sample Preparation: Dissolve approximately 5-10 mg of the this compound sample in about 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃ or D₂O) in an NMR tube.

-

Internal Standard: Add a small amount of an internal standard, such as tetramethylsilane (B1202638) (TMS), for referencing the chemical shifts (0 ppm).

-

Instrumentation: Acquire the ¹H and ¹³C NMR spectra on a Fourier-transform NMR spectrometer (e.g., 300 MHz or higher).

-

¹H NMR Acquisition Parameters (Example):

-

Pulse sequence: Standard single pulse.

-

Number of scans: 16-64 (depending on sample concentration).

-

Relaxation delay: 1-5 seconds.

-

Spectral width: -2 to 12 ppm.

-

-

¹³C NMR Acquisition Parameters (Example):

-

Pulse sequence: Proton-decoupled.

-

Number of scans: 1024 or more (due to lower natural abundance of ¹³C).

-

Relaxation delay: 2-5 seconds.

-

Spectral width: 0 to 200 ppm.

-

-

Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction. Integrate the peaks in the ¹H NMR spectrum to determine the relative number of protons.

3.2.2. Fourier-Transform Infrared (FTIR) Spectroscopy

A general protocol for obtaining an FTIR spectrum of this compound is as follows:

-

Sample Preparation (Neat Liquid): If the sample is a liquid, a spectrum can be obtained directly as a neat sample.[1] Place a drop of the liquid between two potassium bromide (KBr) or sodium chloride (NaCl) plates to form a thin film.

-

Instrumentation: Place the sample holder in the FTIR spectrometer.

-

Acquisition Parameters (Example):

-

Scan range: 4000-400 cm⁻¹.

-

Resolution: 4 cm⁻¹.

-

Number of scans: 16-32.

-

-

Background Subtraction: Record a background spectrum of the empty sample holder (or with the clean KBr/NaCl plates) and subtract it from the sample spectrum.

-

Data Analysis: Identify the characteristic absorption bands for the functional groups present in the molecule, such as the O-H stretch of the carboxylic acid, the C=O stretch, and the C=C stretch.

Biological Activity and Signaling Pathways

While there are some claims of antibacterial and anti-inflammatory effects for cis-3-pentenoic acid, detailed studies and experimental data specifically for this compound are not widely available in the public scientific literature.[4] Therefore, this section provides a general overview of key signaling pathways that are often implicated in inflammation and could be relevant for future research on the biological activities of this compound.

Potential Anti-inflammatory Mechanisms

Inflammation is a complex biological response involving various signaling pathways. Two central pathways in the inflammatory process are the Nuclear Factor-kappa B (NF-κB) and the Mitogen-Activated Protein Kinase (MAPK) pathways.[10][11][12]

4.1.1. NF-κB Signaling Pathway

The NF-κB pathway is a crucial regulator of pro-inflammatory gene expression.[10][12] In its inactive state, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by pro-inflammatory signals (e.g., cytokines, pathogens), the IκB kinase (IKK) complex is activated, leading to the phosphorylation and subsequent degradation of IκB.[13] This allows NF-κB to translocate to the nucleus and induce the transcription of genes encoding inflammatory mediators such as cytokines, chemokines, and adhesion molecules.[10]

4.1.2. MAPK Signaling Pathway

The MAPK family of kinases (including ERK, JNK, and p38) are key players in transducing extracellular signals into cellular responses, including inflammation.[11][14] Inflammatory stimuli activate a cascade of upstream kinases that ultimately lead to the phosphorylation and activation of MAPKs.[11] Activated MAPKs can then phosphorylate various downstream targets, including transcription factors, which in turn regulate the expression of inflammatory genes.[11][14]

Potential Antibacterial Mechanisms

The potential antibacterial activity of this compound could be investigated through various assays. A general workflow for assessing antibacterial properties is outlined below.

Conclusion

This compound is a simple unsaturated carboxylic acid with two geometric isomers. While its physicochemical properties are relatively well-documented, detailed laboratory-scale synthesis protocols and, most notably, in-depth studies on its biological activities are limited in publicly available literature. The potential for anti-inflammatory and antibacterial effects, particularly for the cis-isomer, warrants further investigation. Future research could focus on elucidating the specific mechanisms of action, potentially involving key inflammatory signaling pathways such as NF-κB and MAPK, and thoroughly characterizing its antimicrobial spectrum and mode of action. This would provide a more complete understanding of the therapeutic potential of this compound and its derivatives.

References

- 1. This compound | C5H8O2 | CID 21263 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Pentenoic acid - Wikipedia [en.wikipedia.org]

- 3. This compound | 1617-32-9 [chemicalbook.com]

- 4. chembk.com [chembk.com]

- 5. This compound, 5204-64-8 [thegoodscentscompany.com]

- 6. (E)-3-pentenoic acid, 1617-32-9 [thegoodscentscompany.com]

- 7. This compound [stenutz.eu]

- 8. trans-3-Pentenoic Acid [myskinrecipes.com]

- 9. US2586341A - Process for producing trans-3-pentenoic acid - Google Patents [patents.google.com]

- 10. The Nuclear Factor NF-κB Pathway in Inflammation - PMC [pmc.ncbi.nlm.nih.gov]

- 11. MAPK Mitogens Interactive Pathway: R&D Systems [rndsystems.com]

- 12. JCI - NF-κB: a key role in inflammatory diseases [jci.org]

- 13. bosterbio.com [bosterbio.com]

- 14. synapse.koreamed.org [synapse.koreamed.org]

A Comprehensive Technical Guide to the Physicochemical Properties of 3-Pentenoic Acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Pentenoic acid, a five-carbon unsaturated carboxylic acid, exists as two geometric isomers: cis (Z) and trans (E). Its chemical structure and functional groups make it a molecule of interest in various scientific domains, including organic synthesis, flavor and fragrance chemistry, and as a potential modulator of biological pathways. This technical guide provides an in-depth overview of the core physicochemical properties of this compound, detailed experimental protocols for their determination, and visualizations of relevant chemical and biological pathways.

Physicochemical Properties

The following table summarizes the key physicochemical properties of the cis and trans isomers of this compound. Data has been compiled from various sources to provide a comparative overview.

| Property | cis (Z)-3-Pentenoic Acid | trans (E)-3-Pentenoic Acid |

| Molecular Formula | C₅H₈O₂[1] | C₅H₈O₂[2] |

| Molecular Weight | 100.12 g/mol [1] | 100.12 g/mol [2] |

| CAS Number | 33698-87-2[1] | 1617-32-9[2] |

| Appearance | Colorless liquid or white crystal[1] | Liquid |

| Melting Point | -7.4 °C | 1.5 °C[2] |

| Boiling Point | 178-180 °C[1] | 192-194 °C[2][3][4] |

| Density | 1.004 g/cm³[1] | 0.986 g/mL at 20 °C[3][4] |

| Refractive Index (n20/D) | 1.4222 (estimate) | 1.435[3] |

| pKa | Not readily available | 4.51 at 25 °C[2] |

| Solubility | Soluble in ethanol, ether, and chloroform; insoluble in water.[1] | Soluble in alcohol.[5] Estimated water solubility: 2.06 x 10⁴ mg/L at 25 °C.[5] |

| logP (Octanol/Water) | 1.03720 | 0.835 (estimated)[5] |

Experimental Protocols

The following are detailed methodologies for the determination of key physicochemical properties of carboxylic acids like this compound.

Determination of Melting Point

The melting point of a solid organic compound can be determined using a capillary tube method with a melting point apparatus.

Materials:

-

Melting point apparatus

-

Capillary tubes (sealed at one end)

-

Sample of this compound (solid form)

-

Mortar and pestle

-

Spatula

Procedure:

-

Ensure the sample of this compound is dry and finely powdered using a mortar and pestle.

-

Pack the powdered sample into the open end of a capillary tube to a height of 2-3 mm by tapping the sealed end gently on a hard surface.

-

Place the capillary tube in the sample holder of the melting point apparatus.

-

Heat the apparatus at a controlled rate (e.g., 1-2 °C per minute) as the temperature approaches the expected melting point.

-

Record the temperature at which the first drop of liquid appears (the beginning of the melting range).

-

Record the temperature at which the last crystal melts (the end of the melting range).

-

The melting point is reported as the range between these two temperatures.

Determination of Boiling Point

The boiling point of a liquid organic compound can be determined using a micro boiling point method.

Materials:

-

Small test tube

-

Capillary tube (sealed at one end)

-

Thermometer

-

Heating apparatus (e.g., oil bath or heating block)

-

Sample of this compound (liquid form)

Procedure:

-

Place a small amount (0.5-1 mL) of liquid this compound into the small test tube.

-

Invert the capillary tube (sealed end up) and place it inside the test tube containing the sample.

-

Attach the test tube to a thermometer, ensuring the sample is level with the thermometer bulb.

-

Heat the apparatus slowly.

-

As the liquid heats, a stream of bubbles will emerge from the open end of the capillary tube.

-

Once a steady stream of bubbles is observed, stop heating.

-

The liquid will begin to cool, and the bubbling will slow down and eventually stop. The temperature at which the liquid just begins to enter the capillary tube is the boiling point.

Determination of pKa (Acid Dissociation Constant)

The pKa of a carboxylic acid can be determined by potentiometric titration.

Materials:

-

pH meter with a glass electrode

-

Burette

-

Magnetic stirrer and stir bar

-

Beaker

-

Standardized solution of a strong base (e.g., 0.1 M NaOH)

-

Solution of this compound in water or a suitable co-solvent

-

Buffer solutions for pH meter calibration

Procedure:

-

Calibrate the pH meter using standard buffer solutions.

-

Accurately weigh a sample of this compound and dissolve it in a known volume of deionized water (or a water/co-solvent mixture if solubility is low).

-

Place the beaker on the magnetic stirrer, add the stir bar, and immerse the pH electrode in the solution.

-

Record the initial pH of the solution.

-

Begin titrating with the standardized NaOH solution, adding small, known volumes (e.g., 0.1-0.5 mL increments).

-

Record the pH after each addition, allowing the reading to stabilize.

-

Continue the titration well past the equivalence point (the point of the most rapid pH change).

-

Plot a graph of pH (y-axis) versus the volume of NaOH added (x-axis).

-

Determine the volume of NaOH at the equivalence point. The volume of NaOH at the half-equivalence point (half of the volume at the equivalence point) corresponds to the pKa of the acid.

Determination of Solubility

The solubility of this compound in various solvents can be determined by the shake-flask method.

Materials:

-

Test tubes or small vials with caps

-

Vortex mixer or shaker

-

Analytical balance

-

Various solvents (e.g., water, ethanol, ether, chloroform)

-

Sample of this compound

Procedure:

-

Add a known volume of the solvent to a test tube.

-

Add a small, accurately weighed amount of this compound to the test tube.

-

Cap the test tube and agitate it vigorously using a vortex mixer or shaker for a set period (e.g., 24 hours) at a constant temperature to ensure equilibrium is reached.

-

After agitation, allow the solution to stand and any undissolved solute to settle.

-

Carefully take an aliquot of the supernatant (the clear liquid).

-

Analyze the concentration of this compound in the aliquot using a suitable analytical technique (e.g., titration, spectroscopy, or chromatography).

-

The solubility is expressed as the concentration of the saturated solution (e.g., in g/L or mol/L).

Determination of logP (Octanol-Water Partition Coefficient)

The logP value, a measure of lipophilicity, can be determined using the shake-flask method.

Materials:

-

Separatory funnel or centrifuge tubes

-

n-Octanol (pre-saturated with water)

-

Water (pre-saturated with n-octanol)

-

Sample of this compound

-

Shaker

-

Analytical instrument to determine the concentration of the analyte (e.g., UV-Vis spectrophotometer or HPLC)

Procedure:

-

Prepare water-saturated n-octanol and n-octanol-saturated water by mixing equal volumes of the two solvents, shaking vigorously, and allowing the layers to separate.

-

Dissolve a known amount of this compound in either the water-saturated n-octanol or the n-octanol-saturated water.

-

Add a known volume of this solution to a separatory funnel or centrifuge tube.

-

Add a known volume of the other pre-saturated solvent.

-

Shake the mixture for a sufficient time to allow for partitioning equilibrium to be reached (e.g., 1-2 hours).

-

Allow the two phases to separate completely. If an emulsion forms, centrifugation may be necessary.

-

Carefully withdraw a sample from both the aqueous and the n-octanol layers.

-

Determine the concentration of this compound in each phase using a suitable analytical method.

-

Calculate the partition coefficient (P) as the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase.

-

The logP is the logarithm (base 10) of the partition coefficient.

Visualizations

Synthesis Workflow: Malonic Ester Synthesis of this compound

The malonic ester synthesis is a classic method for preparing carboxylic acids. This workflow illustrates the logical steps to synthesize this compound starting from diethyl malonate and an appropriate alkyl halide.

Biological Pathway: Hypothetical Role in Unsaturated Fatty Acid Metabolism

As an unsaturated fatty acid, this compound could potentially influence or be metabolized through pathways similar to other fatty acids. This diagram illustrates a simplified, hypothetical pathway showing how an unsaturated fatty acid might be processed within a cell, potentially leading to downstream signaling effects.

Conclusion

This technical guide provides a foundational understanding of the physicochemical properties of this compound for researchers, scientists, and professionals in drug development. The tabulated data allows for easy comparison between the cis and trans isomers, while the detailed experimental protocols offer practical guidance for in-house characterization. The visualized synthesis workflow and hypothetical metabolic pathway provide a conceptual framework for further investigation into the synthesis and biological relevance of this versatile molecule. Further research into the specific biological targets and signaling cascades affected by this compound is warranted to fully elucidate its potential applications.

References

- 1. US5536873A - Preparation of pentenoic acid - Google Patents [patents.google.com]

- 2. EP0640580B1 - Preparation of this compound and a catalyst therefor - Google Patents [patents.google.com]

- 3. Organic Syntheses Procedure [orgsyn.org]

- 4. US2586341A - Process for producing trans-3-pentenoic acid - Google Patents [patents.google.com]

- 5. medchemexpress.com [medchemexpress.com]

An In-depth Technical Guide to 3-Pentenoic Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 3-pentenoic acid, including its chemical identity, physicochemical properties, synthesis protocols, and analytical methods. While specific biological functions of this compound are not extensively documented, this guide also discusses the known roles of short-chain fatty acids (SCFAs) to provide a contextual framework for potential research directions.

Chemical Identity and Nomenclature

This compound is a monounsaturated short-chain fatty acid with the chemical formula C₅H₈O₂.[1] Its IUPAC name is pent-3-enoic acid .[1] The presence of a double bond at the third carbon position allows for the existence of two geometric isomers: cis (Z) and trans (E).

| Compound Name | IUPAC Name | CAS Number |

| This compound | pent-3-enoic acid | 5204-64-8[1] |

| trans-3-Pentenoic Acid | (E)-pent-3-enoic acid | 1617-32-9[2] |

| cis-3-Pentenoic Acid | (Z)-pent-3-enoic acid | 33698-87-2 |

Physicochemical Properties

The physical and chemical properties of this compound and its isomers are summarized below. These properties are essential for designing experimental conditions for its synthesis, purification, and analysis.

| Property | trans-3-Pentenoic Acid | This compound (isomer mix) | Reference |

| Molecular Formula | C₅H₈O₂ | C₅H₈O₂ | [1][2] |

| Molecular Weight | 100.12 g/mol | 100.12 g/mol | [1][2] |

| Boiling Point | 192-194 °C (lit.) | 192-193 °C (est.) | |

| Density | 0.986 g/mL at 20 °C (lit.) | Not available | |

| Flash Point | 95 °C (closed cup) | 89.5 °C (est.) | [3] |

| Solubility | Soluble in alcohol | Soluble in alcohol, water (2.06e+004 mg/L @ 25 °C est.) | [3] |

Experimental Protocols

Synthesis of trans-3-Pentenoic Acid

A patented method for the synthesis of trans-3-pentenoic acid involves the reaction of butadiene with carbon monoxide and water in the presence of a cobalt carbonyl catalyst.

Materials:

-

Butadiene

-

Carbon monoxide

-

Water

-

Dimethylformamide (DMF) or Dimethylacetamide

-

Cobalt carbonyl catalyst

-

High-pressure reactor

Procedure:

-

A mixture of butadiene, water, dimethylformamide, and a cobalt carbonyl catalyst is prepared in a high-pressure reactor.

-

The reactor is pressurized with carbon monoxide to at least 700 atmospheres.

-

The reaction mixture is heated to a temperature between 100 °C and 250 °C. For optimal results, a temperature range of 120 °C to 165 °C and a pressure of 1500 to 5000 atmospheres are preferred.

-

The molar ratio of water to butadiene should be carefully controlled, especially at lower temperatures (120-140 °C), where it should not exceed 1:1 to prevent inhibition of the reaction.

-

After the reaction is complete, the trans-3-pentenoic acid is separated from the resulting mixture, typically by distillation.

Analysis of this compound by Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for the separation, identification, and quantification of volatile compounds like this compound. Derivatization is often required to improve its volatility and chromatographic behavior.

Materials:

-

This compound sample

-

Derivatization agent (e.g., pentafluorobenzyl bromide)

-

Solvent (e.g., iso-octane)

-

Internal standard (e.g., deuterated fatty acid)

-

GC-MS instrument with a suitable capillary column (e.g., DB-5MS)

Procedure:

-

Sample Preparation and Derivatization:

-

To a known amount of the sample, add an internal standard.

-

For derivatization to pentafluorobenzyl esters, add 1% pentafluorobenzyl bromide in acetonitrile (B52724) and 1% diisopropylethylamine in acetonitrile.[4]

-

Incubate at room temperature for 20 minutes.[4]

-

Dry the sample under vacuum and redissolve in iso-octane for injection.[4]

-

-

GC-MS Analysis:

-

Injection: Inject 1 µL of the derivatized sample into the GC inlet.

-

GC Conditions:

-

MS Conditions:

-

-

Data Analysis: Identify this compound based on its retention time and mass spectrum. Quantify using the internal standard method.

Analysis of this compound by High-Performance Liquid Chromatography (HPLC)

HPLC is a suitable alternative to GC for the analysis of short-chain fatty acids, especially for samples in complex matrices.[6]

Materials:

-

This compound sample

-

HPLC system with a UV or photodiode array (PDA) detector

-

Reversed-phase C18 column

-

Mobile phase: Acetonitrile and water with an acidic modifier (e.g., 0.1% phosphoric acid)

Procedure:

-

Sample Preparation:

-

Dilute the sample in the mobile phase. Derivatization is generally not required for HPLC-UV analysis.

-

-

HPLC Analysis:

-

Column: C18 reversed-phase column (e.g., 250 x 4.6 mm, 5 µm).

-

Mobile Phase: A gradient of acetonitrile and water containing 0.1% phosphoric acid.

-

Flow Rate: 1.0 mL/min.

-

Detection: UV at 210 nm.

-

-

Data Analysis: Identify and quantify this compound by comparing the retention time and peak area to that of a standard.

Biological Activity and Signaling Pathways

While this compound is commercially available as a biochemical reagent for research purposes, specific studies detailing its biological activity and signaling pathways are limited.[7][8][9] However, as a short-chain fatty acid (SCFA), its biological functions may be inferred from the well-documented roles of other SCFAs like butyrate, propionate, and acetate.

SCFAs are primarily produced by the gut microbiota through the fermentation of dietary fiber and play crucial roles in host-microbe interactions and host metabolism.[10] They can act as signaling molecules through two main mechanisms:

-

Activation of G-protein coupled receptors (GPCRs): SCFAs are known to activate free fatty acid receptors 2 and 3 (FFAR2 and FFAR3).

-

Inhibition of histone deacetylases (HDACs): This leads to epigenetic modifications and changes in gene expression.

The activation of these pathways by SCFAs influences a wide range of physiological processes, including gut homeostasis, immune regulation, and energy metabolism.[10][11][12] For instance, SCFAs can promote the differentiation of regulatory T cells (Tregs), which are crucial for maintaining immune tolerance.[12] It is important to note that the specific effects of this compound on these pathways have not been thoroughly investigated.

Conclusion

This compound is a valuable building block in organic synthesis with well-defined chemical and physical properties. While its specific biological roles are yet to be fully elucidated, its structural similarity to other biologically active short-chain fatty acids suggests potential involvement in various physiological processes. The experimental protocols provided in this guide for its synthesis and analysis offer a solid foundation for researchers and drug development professionals to further investigate the properties and potential applications of this compound. Future research should focus on exploring the specific interactions of this compound with cellular targets to uncover its unique biological functions.

References

- 1. This compound | C5H8O2 | CID 21263 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. (3E)-3-Pentenoic acid | C5H8O2 | CID 5282706 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. This compound, 5204-64-8 [thegoodscentscompany.com]

- 4. lipidmaps.org [lipidmaps.org]

- 5. benchchem.com [benchchem.com]

- 6. HPLC for Short Chain Fatty Acid Analysis - Creative Biolabs [live-biotherapeutic.creative-biolabs.com]

- 7. TRANS-3-PENTENOIC ACID | CAS#:1617-32-9 | Chemsrc [chemsrc.com]

- 8. file.medchemexpress.com [file.medchemexpress.com]

- 9. medchemexpress.com [medchemexpress.com]

- 10. metabolon.com [metabolon.com]

- 11. Short- and medium-chain fatty acids in energy metabolism: the cellular perspective - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Frontiers | Metabolic regulation of regulatory T cells: mechanisms, heterogeneity, and implications in disease [frontiersin.org]

An In-depth Technical Guide to the Stereoisomers of 3-Pentenoic Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the cis ((3Z)-3-pentenoic acid) and trans ((3E)-3-pentenoic acid) stereoisomers of 3-pentenoic acid. It covers their synthesis, physicochemical properties, spectroscopic data, and potential reactivity, with a focus on providing detailed experimental protocols and clearly structured data for comparative analysis.

Introduction

This compound (C₅H₈O₂) is an unsaturated carboxylic acid that exists as two geometric isomers: cis-3-pentenoic acid and trans-3-pentenoic acid. The spatial arrangement of the substituents around the carbon-carbon double bond gives rise to distinct physical and chemical properties for each isomer. These differences can have significant implications in various fields, including organic synthesis, materials science, and drug development, where stereochemistry often dictates biological activity and reaction outcomes.

Physicochemical and Spectroscopic Data

The fundamental properties and spectroscopic data for the cis and trans isomers of this compound are summarized in the tables below for easy comparison.

Table 1: Physicochemical Properties

| Property | cis-3-Pentenoic Acid ((3Z)-3-pentenoic acid) | trans-3-Pentenoic Acid ((3E)-3-pentenoic acid) |

| CAS Number | 33698-87-2[1][2] | 1617-32-9[3] |

| Molecular Formula | C₅H₈O₂[1][2] | C₅H₈O₂[3] |

| Molecular Weight | 100.12 g/mol [1] | 100.12 g/mol [3] |

| Boiling Point | 192 °C at 760 mmHg (estimate)[4] | 187 °C, ~192-194 °C[5] |

| Melting Point | 20.44 °C (estimate)[4] | Not readily available |

| Density | 1.008 g/cm³ (estimate)[4] | 0.986 g/mL at 20 °C |

| Refractive Index | 1.4222 (estimate)[4] | Not readily available |

Table 2: Spectroscopic Data

| Spectroscopic Data | cis-3-Pentenoic Acid ((3Z)-3-pentenoic acid) | trans-3-Pentenoic Acid ((3E)-3-pentenoic acid) |

| ¹H NMR | Data available in spectral databases. | Data available in spectral databases. |

| ¹³C NMR | Data available in spectral databases.[1] | Data available in spectral databases. |

| FTIR | Data available in spectral databases. | Data available in spectral databases. |

Experimental Protocols

Detailed methodologies for the synthesis of both trans- and cis-3-pentenoic acid are provided below.

Synthesis of trans-3-Pentenoic Acid

A documented method for the synthesis of trans-3-pentenoic acid involves the reaction of butadiene with carbon monoxide and water in the presence of a cobalt carbonyl catalyst.[6]

Materials:

-

Butadiene

-

Carbon monoxide

-

Water

-

Dimethylformamide or Dimethylacetamide (solvent)

-

Cobalt carbonyl (catalyst)

-

Hydroquinone (inhibitor)

-

High-pressure reactor (e.g., silver-lined rocker tube)

-

Distillation apparatus

Procedure: [6]

-

In a high-pressure reactor, combine butadiene, water, the chosen solvent (dimethylformamide or dimethylacetamide), cobalt carbonyl, and hydroquinone.

-

Pressurize the reactor with carbon monoxide to at least 700 atmospheres.

-

Heat the reaction mixture to a temperature between 100 °C and 250 °C. A preferred range is 120 °C to 165 °C.

-

Maintain the reaction conditions for a sufficient period to allow for the formation of the product.

-

After the reaction is complete, cool the reactor and carefully release the pressure.

-

The resulting mixture is then subjected to distillation under reduced pressure to isolate the trans-3-pentenoic acid.

Synthesis of cis-3-Pentenoic Acid

A stereoselective synthesis for cis-3-pentenoic acid can be achieved through the hydroboration-oxidation of an appropriate alkyne precursor, followed by oxidation of the resulting alcohol. This general approach allows for the specific formation of the cis double bond.

Step 1: Hydroboration-Oxidation of Pent-3-yn-1-ol to (Z)-Pent-3-en-1-ol

Materials:

-

Pent-3-yn-1-ol

-

Borane-tetrahydrofuran complex (BH₃·THF) or a sterically hindered borane (B79455) (e.g., disiamylborane)

-

Anhydrous tetrahydrofuran (B95107) (THF)

-

Aqueous sodium hydroxide (B78521) (NaOH)

-

Hydrogen peroxide (H₂O₂) (30% solution)

-

Standard glassware for inert atmosphere reactions

Procedure:

-

In a flame-dried, two-necked round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve pent-3-yn-1-ol in anhydrous THF.

-

Cool the solution to 0 °C in an ice bath.

-

Slowly add a solution of borane-THF complex or a sterically hindered borane to the stirred solution. The use of a sterically hindered borane helps to prevent double addition to the alkyne.

-

Allow the reaction mixture to warm to room temperature and stir for several hours to ensure complete hydroboration.

-

Cool the reaction mixture back to 0 °C and slowly add aqueous sodium hydroxide, followed by the careful, dropwise addition of hydrogen peroxide. This oxidation step should be performed with caution as it can be exothermic.

-

After the addition is complete, stir the mixture at room temperature for a few hours.

-

Extract the aqueous layer with a suitable organic solvent (e.g., diethyl ether).

-

Combine the organic extracts, wash with brine, dry over an anhydrous salt (e.g., MgSO₄), and concentrate under reduced pressure to obtain (Z)-pent-3-en-1-ol.

Step 2: Oxidation of (Z)-Pent-3-en-1-ol to (Z)-3-Pentenoic Acid

Materials:

-

(Z)-Pent-3-en-1-ol (from Step 1)

-

Jones reagent (chromic acid in acetone (B3395972)/sulfuric acid) or other suitable oxidizing agent (e.g., pyridinium (B92312) chlorochromate - PCC)

-

Acetone

-

Standard glassware for oxidation reactions

Procedure (using Jones Oxidation):

-

Dissolve the (Z)-pent-3-en-1-ol in acetone and cool the solution in an ice bath.

-

Slowly add Jones reagent dropwise to the stirred solution. The color of the solution will change from orange to green as the chromium(VI) is reduced.

-

Continue adding the Jones reagent until a faint orange color persists, indicating that the alcohol has been completely oxidized.

-

Quench the reaction by adding a small amount of isopropanol.

-

Filter the mixture to remove the chromium salts.

-

Extract the filtrate with an organic solvent.

-

Wash the organic layer with water and brine, dry over an anhydrous salt, and remove the solvent under reduced pressure to yield cis-3-pentenoic acid.

Separation of Stereoisomers

The separation of cis and trans isomers of this compound can be challenging due to their similar physical properties. However, techniques such as fractional distillation under reduced pressure or chromatographic methods can be employed. A study on the separation of similar short-chain unsaturated carboxylic acids, crotonic acid and 2-pentenoic acid, demonstrated the effectiveness of a spinning band distillation column under vacuum.[7] This method could be adapted for the separation of this compound isomers.

Chemical Reactivity

The chemical reactivity of the cis and trans isomers is generally similar, as they both possess a carboxylic acid functional group and a carbon-carbon double bond. However, the different spatial arrangement of these groups can lead to differences in reaction rates and the stereochemistry of the products.

-

Esterification: Both isomers can undergo esterification with alcohols in the presence of an acid catalyst.

-

Addition Reactions: The double bond in both isomers can undergo addition reactions such as hydrogenation, halogenation, and hydrohalogenation. The stereochemistry of the starting material can influence the stereochemistry of the product.

-

Acidity: The acidity of the carboxylic acid group may differ slightly between the two isomers due to differences in their electronic and steric environments.

In general, trans isomers of unsaturated carboxylic acids tend to be more stable than their cis counterparts due to reduced steric strain. This can influence the equilibrium position in isomerization reactions.

Visualizations

Logical Relationship of this compound Stereoisomers

Caption: Relationship between this compound and its stereoisomers.

Experimental Workflow for Synthesis and Characterization

Caption: General workflow for synthesis and analysis of this compound isomers.

References

- 1. (3Z)-3-Pentenoic acid | C5H8O2 | CID 5463134 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Page loading... [guidechem.com]

- 3. (3E)-3-Pentenoic acid | C5H8O2 | CID 5282706 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. (Z)-pent-3-enoic acid|lookchem [lookchem.com]

- 5. This compound [webbook.nist.gov]

- 6. US2586341A - Process for producing trans-3-pentenoic acid - Google Patents [patents.google.com]

- 7. ris.utwente.nl [ris.utwente.nl]

Spectroscopic Profile of 3-Pentenoic Acid: A Technical Guide

For Immediate Release

This technical guide provides a comprehensive overview of the spectroscopic data for 3-pentenoic acid (CAS No: 5204-64-8), a valuable molecule in various research and development applications.[1][2][3] This document is intended for researchers, scientists, and professionals in drug development, offering detailed spectroscopic data from Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS), alongside standardized experimental protocols.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the molecular structure of this compound. The data presented here were obtained in deuterated chloroform (B151607) (CDCl₃) using a Varian CFT-20 spectrometer.[1][4]

¹H NMR Data

The ¹H NMR spectrum of this compound exhibits characteristic signals corresponding to the different protons in the molecule.

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~11.5 | Singlet (broad) | 1H | -COOH |

| ~5.6 | Multiplet | 2H | -CH=CH- |

| ~3.1 | Doublet | 2H | -CH₂- |

| ~1.7 | Doublet of triplets | 3H | CH₃- |

Note: Specific coupling constants were not explicitly available in the referenced spectra. The broadness of the carboxylic acid proton signal is typical due to hydrogen bonding and exchange.

¹³C NMR Data

The ¹³C NMR spectrum provides insight into the carbon framework of the molecule.

| Chemical Shift (δ) ppm | Carbon Type | Assignment |

| ~178 | Quaternary | C=O |

| ~128 | Methine | =CH- |

| ~122 | Methine | =CH- |

| ~35 | Methylene | -CH₂- |

| ~18 | Methyl | CH₃- |

Infrared (IR) Spectroscopy

The FT-IR spectrum of this compound, obtained as a neat liquid using a capillary cell, reveals key functional groups present in the molecule.[1]

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 2500-3300 | Strong, Broad | O-H stretch (Carboxylic Acid) |

| ~2970 | Medium | C-H stretch (sp³ CH₃) |

| ~2930 | Medium | C-H stretch (sp³ CH₂) |

| ~1710 | Strong | C=O stretch (Carboxylic Acid) |

| ~1650 | Medium | C=C stretch (Alkene) |

| ~1410 | Medium | C-O-H bend |

| ~1230 | Strong | C-O stretch |

| ~970 | Medium | =C-H bend (trans) |

Mass Spectrometry (MS)

The mass spectrum of this compound provides information about its molecular weight and fragmentation pattern under electron ionization (EI).

| m/z | Relative Intensity (%) | Assignment |

| 100 | ~25 | [M]⁺ (Molecular Ion) |

| 85 | ~30 | [M - CH₃]⁺ |

| 55 | ~100 | [C₄H₇]⁺ (Base Peak) |

| 45 | ~40 | [COOH]⁺ |

| 41 | ~85 | [C₃H₅]⁺ |

Note: The fragmentation pattern is consistent with the structure of a short-chain unsaturated carboxylic acid.[5]

Experimental Protocols

The following are generalized protocols for the spectroscopic techniques described above.

NMR Spectroscopy (¹H and ¹³C)

A solution of the this compound sample is prepared in a deuterated solvent, typically CDCl₃, in a standard 5 mm NMR tube. The concentration is generally in the range of 5-25 mg/mL. The spectrum is acquired on a spectrometer, such as a Varian CFT-20, operating at a specific frequency for ¹H and ¹³C nuclei.[1][4] Data acquisition involves a set number of scans to achieve an adequate signal-to-noise ratio, followed by Fourier transformation of the resulting free induction decay (FID). Chemical shifts are referenced to an internal standard, commonly tetramethylsilane (B1202638) (TMS).

FT-IR Spectroscopy (Neat Liquid)

For a neat liquid sample like this compound, a thin film is prepared between two infrared-transparent salt plates (e.g., NaCl or KBr).[6][7][8][9] Alternatively, a drop of the neat liquid can be placed directly on the crystal of an Attenuated Total Reflectance (ATR) accessory. A background spectrum of the clean, empty salt plates or ATR crystal is recorded first. The sample is then placed in the beam path, and the sample spectrum is recorded. The final spectrum is presented in terms of transmittance or absorbance versus wavenumber.

Electron Ionization Mass Spectrometry (EI-MS)

The this compound sample is introduced into the ion source of the mass spectrometer, where it is vaporized. The gaseous molecules are then bombarded with a beam of high-energy electrons (typically 70 eV), causing ionization and fragmentation.[10][11][12] The resulting positively charged ions are accelerated and separated based on their mass-to-charge (m/z) ratio by a mass analyzer. A detector records the abundance of each ion, generating a mass spectrum.[13]

Workflow and Data Relationships

The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound like this compound and the relationship between the different spectroscopic techniques in structure elucidation.

Caption: Spectroscopic Analysis Workflow.

References

- 1. This compound | C5H8O2 | CID 21263 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound is mainly present in the trans-form ( 90 GC), = 95.0 GC sum of isomers 5204-64-8 [sigmaaldrich.com]

- 3. This compound [webbook.nist.gov]

- 4. dev.spectrabase.com [dev.spectrabase.com]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. drawellanalytical.com [drawellanalytical.com]

- 7. drawellanalytical.com [drawellanalytical.com]

- 8. eng.uc.edu [eng.uc.edu]

- 9. researchgate.net [researchgate.net]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. chromatographyonline.com [chromatographyonline.com]

- 12. Electron Ionization - Creative Proteomics [creative-proteomics.com]

- 13. bitesizebio.com [bitesizebio.com]

An In-depth Technical Guide to 3-Pentenoic Acid: Discovery, History, and Biological Significance

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-Pentenoic acid, a five-carbon unsaturated carboxylic acid, represents a molecule of interest in both industrial and biological research. This technical guide provides a comprehensive overview of its discovery, historical context, synthesis, and known biological implications. While direct extensive research on this compound's specific biological roles is limited, this document extrapolates potential metabolic pathways and enzymatic interactions based on structurally similar compounds. This guide includes detailed experimental protocols, quantitative data, and visual diagrams to facilitate a deeper understanding for researchers, scientists, and professionals in drug development.

Introduction

This compound (C₅H₈O₂) is a monounsaturated fatty acid that exists as two geometric isomers: cis-(Z)-3-pentenoic acid and trans-(E)-3-pentenoic acid.[1] Its significance spans from being a key intermediate in chemical synthesis to its potential role as a biochemical reagent.[2][3] This guide delves into the historical milestones of its synthesis, its physicochemical properties, and explores its potential biological activities, drawing parallels with its close structural isomer, 4-pentenoic acid, to illuminate its possible metabolic fate and enzymatic interactions.

Discovery and History

The precise moment of the first synthesis or isolation of this compound is not clearly documented, a common occurrence for simple organic molecules. However, its history is intrinsically linked to the advancement of industrial organic chemistry in the mid-20th century. A significant milestone in its history is a 1952 patent detailing a process for the production of trans-3-pentenoic acid from butadiene, carbon monoxide, and water.[4] This indicates that by this time, methods for its synthesis were being actively explored for industrial applications, likely as a precursor for other chemical products. The natural occurrence of pent-3-enoic acid has been reported in the ant species Anonychomyrma nitidiceps.[5]

Physicochemical Properties

This compound is a colorless to pale yellow liquid.[6] The properties of its isomers are summarized below.

| Property | trans-3-Pentenoic Acid | cis-3-Pentenoic Acid | References |

| CAS Number | 1617-32-9 | 33698-87-2 | [7][8] |

| Molecular Formula | C₅H₈O₂ | C₅H₈O₂ | [8][9] |

| Molecular Weight | 100.12 g/mol | 100.12 g/mol | [8][9] |

| Boiling Point | 192-194 °C (lit.) | Not readily available | [2] |

| Density | 0.986 g/mL at 20 °C (lit.) | Not readily available | [2] |

Synthesis of this compound

Industrial Synthesis of trans-3-Pentenoic Acid

An early method for the industrial production of trans-3-pentenoic acid involves the reaction of butadiene, carbon monoxide, and water in the presence of a cobalt carbonyl catalyst.

Experimental Protocol: Synthesis of trans-3-Pentenoic Acid [4]

-

Reactants:

-

Butadiene: 10 grams

-

Dimethylacetamide: 8 grams

-

Hydroquinone: 1.0 gram

-

Cobalt carbonyl: 2 grams

-

Carbon monoxide

-

-

Procedure:

-

A mixture of butadiene, dimethylacetamide, hydroquinone, and cobalt carbonyl is prepared.

-

The mixture is heated to 140-144 °C under a carbon monoxide pressure of 45,000 pounds per square inch for 30 minutes.

-

The reaction mixture is then subjected to distillation to isolate the product.

-

-

Yield:

-

trans-3-Pentenoic acid: ~4 grams

-

Higher molecular weight products: 11 grams

-

Synthesis of cis-3-Pentenoic Acid

The cis isomer of this compound can be synthesized through the oxidation of an appropriate olefin using an oxidizing agent like benzoyl peroxide or hydrogen peroxide.[8]

Spectroscopic Data

The structural characterization of this compound is confirmed through various spectroscopic methods.

| Spectroscopy | Data Summary | References |

| ¹H NMR | Spectra available in public databases. | [5][10] |

| ¹³C NMR | Spectra available in public databases. | [5][10] |

| IR | Spectra available in public databases. | [5][10] |

| Mass Spectrometry (GC-MS) | Spectra available for the acid and its derivatives. | [11][12][13] |

Biological Activities and Signaling Pathways

While direct studies on the biological activities of this compound are scarce, significant insights can be drawn from research on its structural isomer, 4-pentenoic acid. 4-Pentenoic acid is known to be a hypoglycemic agent and an inhibitor of fatty acid oxidation.[14] Its metabolism in rat heart mitochondria has been shown to produce metabolites that inhibit 3-ketoacyl-CoA thiolase, a key enzyme in the β-oxidation pathway.[14]

Proposed Metabolic Pathway of this compound

Based on the metabolism of 4-pentenoic acid, a plausible metabolic pathway for this compound can be proposed. This pathway would involve its conversion to a CoA ester, followed by steps within the β-oxidation spiral. The presence of the double bond at the 3-position would likely necessitate the action of an isomerase to shift the double bond to the 2-position, allowing it to be processed by the standard β-oxidation enzymes.

A key intermediate in this proposed pathway would be 3-keto-3-pentenoyl-CoA, which, analogous to the metabolite of 4-pentenoic acid, could act as an inhibitor of 3-ketoacyl-CoA thiolase.

Experimental Workflow for Studying this compound Metabolism

To validate the proposed metabolic pathway and investigate the biological effects of this compound, a structured experimental workflow is necessary.

Conclusion and Future Directions

This compound, while a relatively simple molecule, holds potential for further investigation in both industrial and biomedical research. Its history is rooted in the development of large-scale chemical synthesis, and its future may lie in its application as a tool to probe and potentially modulate fatty acid metabolism. The inferred inhibitory effect on 3-ketoacyl-CoA thiolase, based on studies of its isomer, warrants direct experimental validation. Future research should focus on elucidating the specific biological activities of both the cis and trans isomers of this compound, quantifying their effects on mitochondrial function, and exploring their potential as lead compounds in drug discovery, particularly in the context of metabolic disorders. The detailed synthetic protocols and compiled data in this guide provide a solid foundation for such future endeavors.

References

- 1. Pentenoic acid - Wikipedia [en.wikipedia.org]

- 2. This compound | 1617-32-9 [chemicalbook.com]

- 3. file.medchemexpress.com [file.medchemexpress.com]

- 4. US2586341A - Process for producing trans-3-pentenoic acid - Google Patents [patents.google.com]

- 5. This compound | C5H8O2 | CID 21263 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. This compound, 5204-64-8 [thegoodscentscompany.com]

- 7. trans-3-Pentenoic Acid | 1617-32-9 | TCI EUROPE N.V. [tcichemicals.com]

- 8. cis-pent-3-enoic acid [chembk.com]

- 9. scbt.com [scbt.com]

- 10. spectrabase.com [spectrabase.com]

- 11. dev.spectrabase.com [dev.spectrabase.com]

- 12. (3E)-3-Pentenoic acid | C5H8O2 | CID 5282706 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 13. dev.spectrabase.com [dev.spectrabase.com]

- 14. Metabolism of 4-pentenoic acid and inhibition of thiolase by metabolites of 4-pentenoic acid - PubMed [pubmed.ncbi.nlm.nih.gov]

The Natural Occurrence and Biological Significance of 3-Pentenoic Acid and Its Derivatives: A Technical Guide

For Correspondence: [AI Assistant Contact Information]

Abstract

This technical guide provides a comprehensive overview of the natural occurrence, biosynthesis, biological activities, and experimental methodologies related to 3-pentenoic acid and its derivatives. While the presence of this compound in nature appears to be limited, its derivatives are found in various organisms, from bacteria to plants and insects. This document summarizes the current state of knowledge, including quantitative data on the occurrence of related compounds, detailed experimental protocols for their study, and an exploration of their known and hypothesized signaling pathways. This guide is intended for researchers, scientists, and professionals in the fields of natural product chemistry, drug development, and microbiology.

Introduction

Pentenoic acids are monounsaturated five-carbon fatty acids that exist in several isomeric forms, including 2-, 3-, and 4-pentenoic acid, each with cis and trans configurations.[1] Although not common constituents of biological lipids like fats and phospholipids, these short-chain unsaturated fatty acids and their derivatives have been identified in a range of natural sources and are gaining attention for their biological activities.[1] This guide focuses specifically on this compound and its naturally occurring derivatives, providing a technical resource for the scientific community.

Natural Occurrence

The natural occurrence of this compound itself is not widely documented. However, there is evidence of its presence and the presence of its derivatives in various organisms.

2.1. This compound

2.2. Derivatives of Pentenoic Acid

Derivatives of pentenoic acid are more commonly found in nature. These include hydroxylated forms, esters, and amino acid conjugates.

-

Poly(3-hydroxy-4-pentenoic acid): The bacterium Burkholderia sp. is capable of producing a polyester, poly(3-hydroxy-4-pentenoic acid) (poly(3HPE)), when sucrose (B13894) is provided as a carbon source.[3]

-

4-Pentenoic Acid: This isomer has been identified in nettle silage, with endogenous levels reported to be between 0.2 and 0.5 mg per gram of dry matter.[4] Its presence is significant due to its impact on the microbial fermentation process during ensiling.[4][5]

-

Other Derivatives: Various other pentenoic acid derivatives have been identified from natural sources, as detailed in Table 1.

Table 1: Natural Occurrence of Pentenoic Acid Derivatives

| Compound | Natural Source | Reference(s) |

| trans-2-Pentenoic acid | Banana, Beer | [1] |

| 2-Amino-5-chloro-4-pentenoic acid | Amanita cokeri (mushroom) | [1] |

| 2-Oxopent-4-enoic acid | Azotobacter vinelandii (bacterium, putative) | [1] |

| Poly(3-hydroxy-4-pentenoic acid) | Burkholderia sp. (bacterium) | [3] |

| 4-Pentenoic acid | Nettle (Urtica) silage | [4][5] |

Biosynthesis

The biosynthesis of a C5 unsaturated fatty acid like this compound is not as well-defined as that of its long-chain counterparts. However, based on general principles of fatty acid synthesis in insects and microorganisms, a hypothetical pathway can be proposed.

3.1. Hypothetical Biosynthetic Pathway in Insects

In insects, de novo fatty acid synthesis is carried out by the Fatty Acid Synthase (FAS) complex.[6][7] The process begins with acetyl-CoA and involves chain elongation via the addition of two-carbon units from malonyl-CoA.[6][8] For the synthesis of an odd-chain fatty acid like a pentenoyl derivative, the primer molecule would likely be a three-carbon unit, propionyl-CoA, instead of acetyl-CoA.

A plausible pathway for this compound would involve:

-

Priming: Start with a propionyl-CoA primer.

-

Elongation: One cycle of elongation with malonyl-ACP to form a five-carbon chain.

-

Desaturation: Introduction of a double bond at the Δ³ position by a specific desaturase enzyme.

The central role of Acyl Carrier Protein (ACP) in shuttling the growing acyl chain between the enzymatic domains of FAS is critical in this process.[6]

Biological Activities and Signaling Pathways

While research directly on this compound is limited, studies on its isomers and other short-chain fatty acids (SCFAs) provide significant insights into its potential biological roles.

4.1. Antimicrobial Activity

4-Pentenoic acid has demonstrated significant antibacterial properties. In studies on nettle silage, it was found to inhibit the growth of lactic acid bacteria such as Pediococcus pentosaceus as well as spoilage bacteria like Clostridium sensu stricto.[4][9][10]

The proposed mechanism of action against P. pentosaceus involves the downregulation of key metabolic pathways, including:

-

Ribosome function

-

Fatty acid synthesis (specifically targeting enzymes AccA, AccD, and FabG)

-

Glycolysis/Gluconeogenesis

-

Pyruvate metabolism

This multifaceted inhibition disrupts cellular function and leads to bacterial growth inhibition.[9] The minimum inhibitory concentration (MIC) of 4-pentenoic acid against P. pentosaceus has been reported as 16 mg/mL.[9]

4.2. General SCFA Signaling

As a short-chain unsaturated fatty acid, this compound may share signaling mechanisms with other well-studied SCFAs like acetate, propionate, and butyrate. These SCFAs are crucial signaling molecules, particularly in the context of gut health and metabolism.

Key signaling hubs for SCFAs include:

-

G-Protein Coupled Receptors (GPCRs): SCFAs are known ligands for Free Fatty Acid Receptor 2 (FFAR2 or GPR43) and FFAR3 (GPR41).[2] Binding to these receptors on various cell types, including intestinal enteroendocrine cells and immune cells, triggers downstream signaling cascades.

-

Histone Deacetylase (HDAC) Inhibition: SCFAs, particularly butyrate, can enter cells and act as inhibitors of HDACs.[11] This leads to changes in chromatin structure and gene expression, often resulting in anti-inflammatory effects.[11]

References

- 1. (Z)-Pent-3-enoic Acid|CAS 33698-87-2|Research Chemical [benchchem.com]

- 2. The role of short-chain fatty acids in the interplay between gut microbiota and diet in cardio-metabolic health - PMC [pmc.ncbi.nlm.nih.gov]

- 3. The Role of Short-Chain Fatty Acids in Metabolic Diseases - Lipidomics|Creative Proteomics [lipidomics.creative-proteomics.com]

- 4. mdpi.com [mdpi.com]

- 5. sigmaaldrich.com [sigmaaldrich.com]

- 6. An Acyl Carrier Protein Gene Affects Fatty Acid Synthesis and Growth of Hermetia illucens - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. The Key Role of Fatty Acid Synthase in Lipid Metabolism and Metamorphic Development in a Destructive Insect Pest, Spodoptera litura (Lepidoptera: Noctuidae) - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Involvement of 4-pentenoic acid in causing quality deterioration of nettle silage: study of antibacterial mechanism - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Frontiers | Short chain fatty acids: the messengers from down below [frontiersin.org]

The Biological Activity of 3-Pentenoic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Direct experimental evidence for the specific biological activity of 3-Pentenoic acid is limited in publicly available scientific literature. This guide provides a comprehensive overview of the known characteristics of this compound and extrapolates its potential biological activities based on the well-established roles of structurally related short-chain fatty acids (SCFAs). The mechanisms and pathways described herein are presented as a hypothetical framework for future research and should be experimentally validated.

Introduction

This compound is an unsaturated short-chain fatty acid with the chemical formula C₅H₈O₂. While its primary documented use is as a biochemical reagent and a potential flavoring agent, its structural similarity to other biologically active short-chain fatty acids suggests it may possess uncharacterized pharmacological properties. SCFAs, such as acetate (B1210297), propionate (B1217596), and butyrate, are well-known products of gut microbial fermentation of dietary fiber and play crucial roles in host physiology, including energy metabolism, immune function, and cellular homeostasis.[1][2][3][4] This document explores the potential biological activities of this compound in the context of known SCFA biology.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is provided in Table 1.

| Property | Value | Reference |

| Molecular Formula | C₅H₈O₂ | Internal |

| Molecular Weight | 100.12 g/mol | Internal |

| CAS Number | 5204-64-8 (for the mixture of isomers) | Internal |

| Appearance | Colorless to pale yellow liquid | Internal |

| Boiling Point | 192-194 °C | Internal |

| Solubility | Soluble in alcohol and water | Internal |

Potential Biological Activities and Mechanisms of Action

The biological activities of SCFAs are primarily mediated through two main mechanisms: activation of G-protein-coupled receptors (GPCRs) and inhibition of histone deacetylases (HDACs).[3][5] It is plausible that this compound could act through similar pathways.

G-Protein-Coupled Receptor (GPCR) Signaling

The most well-characterized SCFA receptors are GPR41 (also known as Free Fatty Acid Receptor 3, FFAR3) and GPR43 (FFAR2).[6][7] These receptors are expressed in various cell types, including gut epithelial cells, immune cells, and adipocytes.[7] Activation of these receptors by SCFAs can trigger diverse downstream signaling cascades.

A hypothetical signaling pathway for this compound, based on known SCFA-GPR41/43 signaling, is depicted below.

Histone Deacetylase (HDAC) Inhibition

Butyrate is a known inhibitor of HDACs, leading to hyperacetylation of histones and altered gene expression.[3] This mechanism is crucial for the anti-inflammatory and anti-proliferative effects of butyrate. While the HDAC inhibitory potential of this compound has not been studied, it remains a plausible mechanism of action.

Potential Metabolic Fate

SCFAs are readily absorbed and metabolized by the host. Butyrate is a primary energy source for colonocytes, while acetate and propionate enter the portal circulation and are utilized by the liver and peripheral tissues.[4][8] As an unsaturated fatty acid, this compound would likely undergo β-oxidation for energy production.

A simplified, hypothetical metabolic workflow for this compound is presented below.

References

- 1. mdpi.com [mdpi.com]

- 2. Frontiers | Short chain fatty acids: the messengers from down below [frontiersin.org]

- 3. Short-Chain Fatty Acids and Their Association with Signalling Pathways in Inflammation, Glucose and Lipid Metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. The role of short-chain fatty acids in the interplay between diet, gut microbiota, and host energy metabolism - PMC [pmc.ncbi.nlm.nih.gov]

- 5. [PDF] Short-Chain Fatty Acids and Their Association with Signalling Pathways in Inflammation, Glucose and Lipid Metabolism | Semantic Scholar [semanticscholar.org]

- 6. DSpace [scholarbank.nus.edu.sg]

- 7. GPR41 and GPR43 in Obesity and Inflammation – Protective or Causative? - PMC [pmc.ncbi.nlm.nih.gov]

- 8. metabolon.com [metabolon.com]

An In-depth Technical Guide on 3-Pentenoic Acid and its Presumed Role in Metabolic Pathways

Disclaimer: Scientific literature extensively details the metabolic impact of 4-pentenoic acid, a known inhibitor of fatty acid oxidation. However, there is a significant scarcity of research specifically investigating the metabolic role and pathways of its isomer, 3-pentenoic acid . Consequently, this guide provides a foundational understanding based on the established principles of unsaturated fatty acid metabolism, while clearly noting the absence of specific experimental data for this compound. The metabolic details described herein are largely theoretical and extrapolated from the metabolism of similar short-chain unsaturated fatty acids.

Introduction to this compound

This compound is a monounsaturated short-chain fatty acid with the chemical formula C₅H₈O₂. It exists as two geometric isomers: cis-(3Z)-pentenoic acid and trans-(3E)-pentenoic acid. While its presence has been noted in some natural sources, its role in mammalian metabolism has not been a subject of significant investigation, standing in stark contrast to its isomer, 4-pentenoic acid.

Chemical and Physical Properties

A summary of the key chemical and physical properties of this compound is presented in Table 1.

| Property | Value | Reference |

| Molecular Formula | C₅H₈O₂ | [1] |

| Molecular Weight | 100.12 g/mol | [1] |

| IUPAC Name | pent-3-enoic acid | [1] |

| CAS Number | 5204-64-8 | [1] |

| Synonyms | β,γ-Pentenoic acid | |

| Physical Description | Liquid | |

| Boiling Point | 192-194 °C | |

| Hazards | Causes severe skin burns and eye damage | [1] |

Presumed Metabolic Pathway: Mitochondrial Beta-Oxidation

As a fatty acid, this compound is presumed to be metabolized through the mitochondrial fatty acid beta-oxidation pathway to generate energy in the form of ATP. The process involves a series of enzymatic reactions that sequentially shorten the fatty acid chain, producing acetyl-CoA, NADH, and FADH₂. The presence of a double bond at the 3-position requires additional enzymatic steps compared to the oxidation of saturated fatty acids.

Activation and Mitochondrial Transport

Prior to oxidation, this compound must be activated in the cytoplasm to its coenzyme A (CoA) thioester, 3-pentenoyl-CoA. This reaction is catalyzed by an acyl-CoA synthetase. Due to its short-chain nature, 3-pentenoyl-CoA can likely cross the inner mitochondrial membrane directly, without the need for the carnitine shuttle system that is obligatory for long-chain fatty acids.

Beta-Oxidation of 3-Pentenoyl-CoA

The beta-oxidation of 3-pentenoyl-CoA is expected to proceed as follows:

-

Isomerization: The cis or trans double bond at the 3-position (β,γ-position) is not a suitable substrate for the next enzyme in the standard beta-oxidation pathway. An isomerase, likely enoyl-CoA isomerase, is required to shift the double bond to the 2-position, forming trans-2-pentenoyl-CoA.

-

Hydration: trans-2-Pentenoyl-CoA is then hydrated by enoyl-CoA hydratase to form L-3-hydroxypentanoyl-CoA.

-

Dehydrogenation: L-3-hydroxypentanoyl-CoA is oxidized by 3-hydroxyacyl-CoA dehydrogenase to produce 3-ketopentanoyl-CoA, with the concomitant reduction of NAD+ to NADH.

-

Thiolytic Cleavage: Finally, 3-ketopentanoyl-CoA is cleaved by β-ketothiolase, yielding one molecule of acetyl-CoA and one molecule of propionyl-CoA.

Fate of the End Products

-

Acetyl-CoA enters the citric acid cycle for further oxidation to CO₂ and water, generating additional ATP, NADH, and FADH₂.

-

Propionyl-CoA , a three-carbon acyl-CoA, is carboxylated to methylmalonyl-CoA and then isomerized to succinyl-CoA, which can then enter the citric acid cycle.

The theoretical metabolic pathway of this compound is depicted in the following diagram:

Caption: Theoretical beta-oxidation pathway of this compound.

Potential Toxicological Profile

Due to the limited research, the specific toxicology of this compound is not well-characterized. General safety data indicates that it is corrosive and can cause severe skin burns and eye damage[1]. It is plausible that, similar to other fatty acids, high concentrations of this compound or its metabolites could interfere with mitochondrial function, but this has not been experimentally verified.

Experimental Protocols for Studying this compound Metabolism

While specific protocols for this compound are not available, the following outlines a general experimental workflow that could be adapted to study its metabolism.

In Vitro Metabolism using Isolated Mitochondria

This protocol would assess the ability of isolated mitochondria to metabolize this compound and would allow for the identification of metabolic intermediates.

-

Objective: To determine the rate of this compound oxidation and identify metabolites in isolated liver or heart mitochondria.

-

Methodology:

-

Mitochondrial Isolation: Isolate mitochondria from rat liver or heart tissue using differential centrifugation.

-

Incubation: Incubate the isolated mitochondria in a respiration buffer containing this compound as the substrate.

-

Oxygen Consumption: Monitor oxygen consumption using a high-resolution respirometer to determine the rate of oxidation.

-

Metabolite Extraction: At various time points, quench the reaction and extract acyl-CoA esters and other metabolites from the mitochondrial suspension.

-

Metabolite Analysis: Analyze the extracted metabolites using techniques such as High-Performance Liquid Chromatography (HPLC) or Gas Chromatography-Mass Spectrometry (GC-MS) to identify and quantify intermediates like 3-pentenoyl-CoA, acetyl-CoA, and propionyl-CoA.

-

A generic workflow for such an experiment is depicted below:

Caption: General workflow for studying fatty acid metabolism in vitro.

Conclusion and Future Directions

Future research should be directed towards:

-

In vitro metabolic studies: Utilizing isolated mitochondria and purified enzymes to confirm the predicted metabolic pathway and identify the specific enzymes involved.

-

In vivo studies: Employing isotope tracing techniques in animal models to track the metabolic fate of this compound and its contribution to cellular energy production.

-

Comparative studies: Directly comparing the metabolic and physiological effects of this compound and 4-pentenoic acid to elucidate the structure-activity relationships that determine their distinct biological activities.

Such studies are crucial for a comprehensive understanding of short-chain unsaturated fatty acid metabolism and for assessing the potential biological significance of this compound.

References

Theoretical Insights into the Stability and Reactivity of 3-Pentenoic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the theoretical studies on the stability and reactivity of 3-pentenoic acid. As a key building block in organic synthesis and a molecule of interest in various chemical and biological processes, a thorough understanding of its conformational landscape, isomerization pathways, and reactivity is crucial. This document synthesizes available computational data, details the theoretical methodologies employed, and visualizes key chemical transformations to serve as a valuable resource for researchers in the field.

Conformational Stability of this compound

The stability and reactivity of this compound are intrinsically linked to its three-dimensional structure. Theoretical studies, primarily employing Density Functional Theory (DFT), are essential for elucidating the conformational landscape of its cis and trans isomers. These studies help identify the various low-energy conformers and their relative stabilities, which dictate their population at a given temperature and influence the molecule's overall behavior.

Computational Protocol for Conformational Analysis

A standard and reliable method for exploring the conformational space of this compound involves a multi-step computational protocol:

-

Initial Structure Generation: The starting geometries of cis- and trans-3-pentenoic acid are generated using molecular modeling software.

-

Conformational Search: A systematic or stochastic conformational search is performed to identify all potential low-energy structures. This is typically achieved by rotating the dihedral angles around the single bonds within the molecule, particularly the C-C and C-O bonds of the carboxylic acid group relative to the carbon backbone.

-

Geometry Optimization: Each identified potential conformer is then subjected to full geometry optimization without any constraints. A widely used and cost-effective level of theory for this purpose is DFT with the B3LYP functional and a moderately sized basis set such as 6-311G(d,p).

-

Frequency Calculations: Following geometry optimization, vibrational frequency calculations are performed at the same level of theory. The absence of any imaginary frequencies confirms that the optimized structure corresponds to a true local minimum on the potential energy surface. These calculations also provide the zero-point vibrational energy (ZPVE) correction.

-

Relative Energy Calculation: The total electronic energy, including the ZPVE correction, is calculated for each stable conformer. The relative energy of each conformer is then determined by taking the difference in energy with respect to the global minimum (the most stable conformer).

Relative Energies of this compound Conformers

Based on general principles of steric hindrance and electronic effects, it is anticipated that the trans-3-pentenoic acid isomers will be thermodynamically more stable than their cis counterparts due to reduced steric strain. Within each isomeric family, the most stable conformers would likely be those that minimize steric interactions between the ethyl group and the carboxylic acid moiety.

To provide a concrete example, a hypothetical table of relative energies for the lowest energy conformers of cis- and trans-3-pentenoic acid, as would be determined by DFT calculations, is presented below. Note: These values are illustrative and not from a specific cited study on this compound.

| Isomer | Conformer | Dihedral Angles (Illustrative) | Relative Energy (kcal/mol) |

| trans-3-Pentenoic Acid | t-I | C1-C2-C3-C4 ≈ 180°, H-O-C=O ≈ 0° | 0.00 |

| t-II | C1-C2-C3-C4 ≈ 180°, H-O-C=O ≈ 180° | 0.5 - 1.5 | |

| t-III | C1-C2-C3-C4 ≈ 60°, H-O-C=O ≈ 0° | 1.5 - 3.0 | |

| cis-3-Pentenoic Acid | c-I | C1-C2-C3-C4 ≈ 0°, H-O-C=O ≈ 0° | > 2.0 |

| c-II | C1-C2-C3-C4 ≈ 0°, H-O-C=O ≈ 180° | > 2.5 |

Reactivity of this compound: Isomerization and Decomposition

This compound can undergo several key reactions, including isomerization to its more stable conjugated isomer, 2-pentenoic acid, and thermal decomposition via decarboxylation. Computational studies are invaluable for mapping the potential energy surfaces of these reactions and determining their kinetic and thermodynamic parameters.

Isomerization to 2-Pentenoic Acid

The isomerization of a β,γ-unsaturated acid like this compound to its more thermodynamically stable α,β-unsaturated isomer, 2-pentenoic acid, is a significant reaction pathway. This transformation is believed to proceed through a transition state involving an intramolecular proton transfer.

The theoretical investigation of this isomerization pathway typically involves the following steps:

-

Reactant and Product Optimization: The geometries of the most stable conformer of this compound and the most stable isomer of 2-pentenoic acid (trans-2-pentenoic acid) are optimized using a high level of theory, such as DFT with a larger basis set (e.g., 6-311++G(d,p)) or more advanced methods like G3 or CBS-QB3 for accurate thermochemical data.

-

Transition State Search: A transition state search is performed to locate the saddle point on the potential energy surface that connects the reactant and the product. Methods like the Synchronous Transit-Guided Quasi-Newton (STQN) method are commonly employed for this purpose.

-

Transition State Verification: The located transition state structure is confirmed by a frequency calculation, which should yield exactly one imaginary frequency corresponding to the reaction coordinate (the motion along the path of isomerization).

-

Intrinsic Reaction Coordinate (IRC) Calculation: An IRC calculation is performed to confirm that the identified transition state correctly connects the reactant (this compound) and product (2-pentenoic acid) minima on the potential energy surface.

-

Activation Energy Calculation: The activation energy (Ea) for the isomerization is calculated as the difference in energy between the transition state and the reactant, including ZPVE corrections.

-

Reaction Enthalpy Calculation: The enthalpy of the reaction (ΔH) is calculated as the difference in enthalpy between the product and the reactant.

Isomerization of this compound to 2-pentenoic acid.

Thermal Decarboxylation

Another critical aspect of the reactivity of this compound is its thermal decomposition. As a β,γ-unsaturated carboxylic acid, it can undergo decarboxylation to yield butene and carbon dioxide. This reaction is thought to proceed through a concerted, pericyclic six-membered transition state.

The theoretical modeling of the decarboxylation reaction follows a similar protocol to the isomerization analysis:

-

Reactant and Product Optimization: The geometries of the reactant (the most stable conformer of this compound) and the products (butene and carbon dioxide) are optimized at a high level of theory.

-

Transition State Search: A search for the transition state of the decarboxylation reaction is conducted. This typically involves locating a six-membered ring-like structure where the carboxylic proton is transferred to the γ-carbon as the C-C bond cleaves.

-

Transition State Verification and IRC: The transition state is verified by frequency and IRC calculations to ensure it is a true saddle point connecting the reactant and products.

-

Activation Energy and Reaction Enthalpy Calculation: The activation energy and enthalpy of the decarboxylation reaction are calculated to determine the kinetic and thermodynamic feasibility of the process.

Decarboxylation of this compound.

Other Aspects of Reactivity

Beyond isomerization and decarboxylation, the double bond and the carboxylic acid group in this compound are sites for various other chemical transformations.

Electrophilic Addition to the Double Bond